molecular formula C19H19N3 B14214859 Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- CAS No. 831170-34-4

Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl-

Cat. No.: B14214859
CAS No.: 831170-34-4
M. Wt: 289.4 g/mol
InChI Key: IKLSKPLAZSKDJM-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- is a complex organic compound that features a pyridine ring substituted with a cyclopropyl group, a phenylmethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a condensation reaction between an aldehyde and an amine, followed by cyclization. The cyclopropyl and phenylmethyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to partially or fully hydrogenated pyridine rings .

Scientific Research Applications

Pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of pyridine, 2-[2-cyclopropyl-1-(phenylmethyl)-1H-imidazol-4-yl]-3-methyl- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

831170-34-4

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

2-(1-benzyl-2-cyclopropylimidazol-4-yl)-3-methylpyridine

InChI

InChI=1S/C19H19N3/c1-14-6-5-11-20-18(14)17-13-22(19(21-17)16-9-10-16)12-15-7-3-2-4-8-15/h2-8,11,13,16H,9-10,12H2,1H3

InChI Key

IKLSKPLAZSKDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CN(C(=N2)C3CC3)CC4=CC=CC=C4

Origin of Product

United States

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